The Cornerstone of Chiral Synthesis: An In-Depth Technical Guide to (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
The Cornerstone of Chiral Synthesis: An In-Depth Technical Guide to (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
For Immediate Release
A critical chiral intermediate, (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, serves as a fundamental building block in the asymmetric synthesis of various pharmaceuticals, most notably the cardio-selective β-blocker, (S)-Metoprolol. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development.
Core Chemical Identity and Physicochemical Properties
(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a high-purity chemical intermediate, recognized for its pivotal role in establishing the stereochemistry of the final active pharmaceutical ingredient (API).[1][2][3] Its identity is confirmed by the following identifiers:
The physical and chemical properties of this compound are summarized in the table below. It is typically supplied as a clear, colorless oil.[2] While specific boiling point and density values are not widely reported in the literature, its solubility in various organic solvents is a key characteristic for its use in synthesis.[5]
| Property | Value | References |
| Physical Form | Clear, Colorless Oil | [2] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ether, Ethyl Acetate | [5] |
| Storage Temperature | 2-8°C (Refrigerator) | [2] |
The Stereoselective Gateway to (S)-Metoprolol: Synthesis and Mechanistic Insights
The primary application of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is as a precursor in the synthesis of (S)-Metoprolol.[6][7] The therapeutic efficacy of Metoprolol resides in its (S)-enantiomer, which exhibits significantly higher β₁-adrenergic blocking activity than its (R)-counterpart.[8] Therefore, a stereocontrolled synthesis is paramount.
The synthesis of the title compound is typically achieved through the reaction of 4-(2-methoxyethyl)phenol with an excess of (R)-epichlorohydrin in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism.
Representative Synthesis Protocol
A common laboratory-scale synthesis involves the following steps:
-
Deprotonation: 4-(2-methoxyethyl)phenol is treated with a suitable base, such as potassium hydroxide or sodium hydroxide, in an aqueous or organic solvent to form the corresponding phenoxide.[9][10]
-
Nucleophilic Attack: The resulting phenoxide acts as a nucleophile and attacks the electrophilic carbon of (R)-epichlorohydrin, leading to the opening of the epoxide ring.
-
Intramolecular Cyclization: An intramolecular Williamson ether synthesis follows, where the newly formed alkoxide displaces the chloride, reforming the epoxide ring and yielding (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.[7]
Experimental Protocol: Ultrasound-Assisted Synthesis
An efficient and rapid synthesis can be achieved using ultrasound irradiation.[9]
-
Materials:
-
4-(2-Methoxyethyl)phenol
-
Potassium hydroxide
-
(R)-Epichlorohydrin
-
Water
-
Dichloromethane (for extraction)
-
-
Procedure:
-
To a round-bottom flask, add 4-(2-Methoxyethyl)phenol (5g), potassium hydroxide (1.4g), and water (15mL).[9]
-
Add (R)-Epichlorohydrin (2.6 mL) to the mixture at room temperature.[9]
-
Irradiate the reaction mixture with ultrasound (80 W, 50 Hz) for 90 minutes in pulses.[9]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[9]
-
Upon completion, add 10 mL of water to the reaction mixture and extract with dichloromethane.[9]
-
The organic layer is then distilled under vacuum to yield the crude product, which can be further purified by preparative TLC.[9]
-
Caption: Synthetic pathway from 4-(2-Methoxyethyl)phenol to (S)-Metoprolol.
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane are crucial for its use in pharmaceutical synthesis. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. While specific spectral data can vary slightly based on the solvent and instrument, the key proton and carbon signals are characteristic of the compound's structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the molecule. Key absorption bands are expected for the C-O-C (ether) linkages, the aromatic ring, and the characteristic vibrations of the epoxide ring.[11][12]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum of a similar compound, 2,3-Epoxypropyl p-methoxyphenyl ether, provides an example of the expected fragmentation patterns.[13]
Safety, Handling, and Disposal
As with all chemical reagents, proper safety precautions must be observed when handling (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. It is essential to consult the Safety Data Sheet (SDS) before use.
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably a fume hood.[14]
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are recommended), safety goggles, and a lab coat.[15]
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.[14]
-
Avoid inhalation of vapors. If respiratory irritation occurs, move to fresh air.[14]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]
-
Recommended storage temperature is between 2-8°C.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
Disposal
-
Dispose of chemical waste in accordance with local, state, and federal regulations.[14]
-
Uncured epoxy resins should be treated as hazardous waste and should not be disposed of in regular trash or down the drain.[15][17]
-
Empty containers should be rinsed thoroughly before disposal.[17]
Conclusion
(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a vital chiral intermediate in the pharmaceutical industry. Its stereospecific synthesis and application are critical for the production of enantiomerically pure drugs like (S)-Metoprolol. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective and responsible use in drug discovery and development.
References
-
Bruker. (n.d.). 13C; DEPT135; HSQC) and HRMS spectra. Retrieved from [Link]
- Hansen, M. B., et al. (2023). Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)-Metoprolol and Derivatives. International Journal of Molecular Sciences, 24(16), 12675.
- Zhang, Y., et al. (2010). Asymmetric Synthesis of (S)-Metoprolol. Chinese Journal of Applied Chemistry, 27(1), 108-111.
- Jung, S. H., et al. (2000). Enantioselective preparation of metoprolol and its major metabolites. Archives of Pharmacal Research, 23(3), 226-229.
-
Biosave. (n.d.). 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. Retrieved from [Link]
- Soni, H., et al. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D).
- Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39, 1145-1178.
- Hansen, M. B., et al. (2023, September 12). Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)
- Singh, R., et al. (2025, March 27). Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology.
- Iriarte, A., et al. (2004). Synthesis and cardiovascular activity of metoprolol analogues. Bioorganic & Medicinal Chemistry Letters, 14(1), 191-194.
-
FEICA. (n.d.). SAFE HANDLING OF EPOXY SYSTEMS. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for preparing S-metoprolol and intermediates therefor - EP 0339006 B1. Retrieved from [Link]
- Hansen, M. B., et al. (2024, March). Synthesis of (S)-metoprolol ((S)-3) via a four step route including CALB catalysed kinetic resolution of 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, 1a.
-
PharmaCompass. (n.d.). 1,2-epoxy-3-[4-(2-methoxyethyl)phenoxy]propane. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 3-[4-(2-methoxyethyl)phenoxy]-1,2-propanediol. Retrieved from [Link]
-
Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide. Retrieved from [Link]
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Symtera Analytics. (n.d.). 1,2-epoxy-3{4-(2 methoxyethyl)phenoxy}propane. Retrieved from [Link]
-
CTRNet. (2012, May 31). 06.002 e2.0 Handling Hazardous Chemical Waste. Retrieved from [Link]
- Liggieri, F., et al. (2024, October 30). In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. Frontiers in Chemistry, 12.
-
NIST. (n.d.). 2,3-Epoxypropyl p-methoxyphenyl ether. Retrieved from [Link]
- Harabagiu, V., et al. (2018). Conversion (%) of epoxy and methoxy groups, evaluated by the FTIR...
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(Image depicting the two-step reaction from 4-(2-methoxyethyl)phenol to the final (R)-epoxide product.)